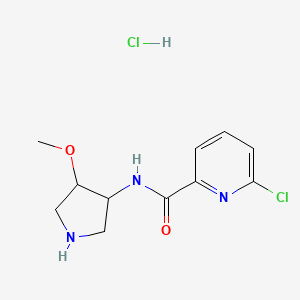

6-Chloro-n-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide hydrochloride

Description

This compound is a pyridine-2-carboxamide derivative featuring a 6-chloro substituent on the pyridine ring and a 4-methoxypyrrolidin-3-yl group linked via an amide bond. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Key identifiers include:

Properties

IUPAC Name |

6-chloro-N-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2.ClH/c1-17-9-6-13-5-8(9)15-11(16)7-3-2-4-10(12)14-7;/h2-4,8-9,13H,5-6H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWGOQZNTFCUGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1NC(=O)C2=NC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include cyclopentylamine, DIPEA, EtOAc, CuCl, 6-methylpicolinic acid, NaI, K2CO3, DMSO, HCl, THF, oxone, DMF, SOCl2, and dimethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as oxone and DMF.

Reduction: Reduction reactions may involve the use of reducing agents like NaBH4.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxone, DMF, NaBH4, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine carboxamides.

Scientific Research Applications

6-Chloro-n-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-Chloro-n-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine Carboxamides with Pyrrolidine Substituents

Compound A: N-(2-Chloro-3-((3-(Hydroxymethyl)Pyrrolidin-1-yl)Methyl)Pyridin-4-yl)Pivalamide•HCl

- Source : Catalog of Pyridine Compounds (2017).

- Molecular Formula : C₂₁H₃₀ClN₃O₃ (estimated).

- CAS No.: Not explicitly provided.

- Key Differences :

- Substituents : Chlorine at pyridine position 2 vs. 6 in the target compound.

- Pyrrolidine Linkage : Attached via a methyl group with a hydroxymethyl substituent, contrasting with the direct amide linkage and methoxy group in the target.

- Functional Groups : Pivalamide (bulky tert-butyl group) vs. methoxypyrrolidine.

- Implications : The hydroxymethyl group may increase hydrophilicity, while the pivalamide could reduce membrane permeability compared to the target.

Compound B: N-(2,6-Dimethylphenyl)-Pyridine-2-Carboxamide Hydrochloride

Pyridine Derivatives with Heterocyclic Moieties

Compound C: 4-(Pyrrolidin-1-yl)Pyridin-3-Amine Dihydrochloride

- Source : Kishida Chemical Safety Data Sheet (2022).

- CAS No.: 1193388-05-4.

- Molecular Formula : C₉H₁₅Cl₂N₃.

- Key Differences :

- Substitution Pattern : Pyrrolidine is directly attached to pyridine position 4 (vs. carboxamide linkage in the target).

- Functional Groups : A primary amine at pyridine position 3 vs. chloro and carboxamide groups in the target.

- Implications : The amine group may confer higher reactivity or hydrogen-bonding capacity.

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | CAS No. | Key Substituents | Molecular Weight (g/mol) | Salt Form |

|---|---|---|---|---|---|

| Target Compound | C₁₁H₁₄Cl₂N₂O₂ | EN300-677613 | 6-Cl, 4-methoxypyrrolidin-3-yl | 293.15 | Hydrochloride |

| Compound A | C₂₁H₃₀ClN₃O₃ | N/A | 2-Cl, hydroxymethylpyrrolidine, pivalamide | ~432.0 | Hydrochloride |

| Compound B | C₁₅H₁₆ClN₂O | 39627-98-0 | 2,6-dimethylphenyl | 284.75 | Hydrochloride |

| Compound C | C₉H₁₅Cl₂N₃ | 1193388-05-4 | 4-pyrrolidinyl, 3-NH₂ | 236.14 | Dihydrochloride |

| Compound D | C₁₄H₁₉ClN₂O₃ | N/A | 6-Cl, N-methoxy-N-methyl, 5-pivalamide | ~298.77 | None |

Critical Analysis of Discrepancies and Limitations

- Molecular Formula Conflict : lists the target compound’s formula as C₆H₂BrCl₂N₃, which conflicts with structural calculations (likely a typo). The calculated formula (C₁₁H₁₄Cl₂N₂O₂) is adopted here.

- Data Gaps : Pharmacokinetic or toxicity data are absent in the provided evidence, limiting biological comparisons.

Biological Activity

6-Chloro-n-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group at the 6-position of a pyridine ring, an amide functional group, and a methoxypyrrolidine moiety. These structural characteristics are crucial for its biological interactions.

Research indicates that compounds similar to 6-Chloro-n-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide hydrochloride may interact with various biological targets:

- Enzyme Inhibition : It has been suggested that it may act as an inhibitor of specific kinases involved in cancer pathways, particularly CDK4, which is relevant for cell cycle regulation and proliferation .

- Receptor Modulation : There is potential for this compound to modulate P2Y12 receptors, which are significant in platelet aggregation and cardiovascular diseases .

Anticancer Activity

The compound's ability to inhibit CDK4 suggests potential anticancer properties. In vitro studies have shown that related compounds can reduce cell viability in cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Studies

Research Findings

Recent studies have highlighted the following findings related to the compound:

- Efficacy Against Cancer : In preclinical models, compounds structurally similar to 6-Chloro-n-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide hydrochloride exhibited significant tumor growth inhibition.

- Safety Profile : Toxicological assessments revealed non-toxic profiles at therapeutic doses, suggesting a favorable safety margin for further development.

- Synergistic Effects : Some studies indicated that combining this compound with other therapeutic agents could enhance efficacy against resistant cancer cell lines.

Q & A

Q. How can researchers address low bioavailability in preclinical models?

- Methodological Answer : Optimize logP values (target 1–3) via prodrug strategies (e.g., esterification of the carboxamide). Assess permeability using Caco-2 cell monolayers or PAMPA assays . For in vivo studies, formulate with nanocarriers (e.g., liposomes) to enhance solubility and tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.